molecular formula C7H10N2O2 B2482562 (3-ethyl-1H-pyrazol-1-yl)acetic acid CAS No. 1500941-68-3

(3-ethyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B2482562
CAS No.: 1500941-68-3
M. Wt: 154.169
InChI Key: SMJJNMWDXIDUPG-UHFFFAOYSA-N
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Description

(3-ethyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the 3-position and an acetic acid moiety at the 1-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethyl-1H-pyrazol-1-yl)acetic acid typically involves the cyclocondensation of hydrazine derivatives with β-ketoesters or β-diketones. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl iodide to introduce the ethyl group at the 3-position. The resulting pyrazole is then subjected to carboxylation to form the acetic acid moiety.

Industrial Production Methods

Industrial production of pyrazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium or copper are used to facilitate the cyclization and alkylation steps. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is also gaining popularity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3-ethyl-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.

    Reduction: Reduction of the pyrazole ring can yield dihydropyrazoles.

    Substitution: Electrophilic substitution reactions can occur at the 4- and 5-positions of the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) are used for substitution reactions.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Dihydropyrazoles.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

(3-ethyl-1H-pyrazol-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.

    Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (3-ethyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of enzyme activity. The acetic acid moiety enhances the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    (3-methyl-1H-pyrazol-1-yl)acetic acid: Similar structure but with a methyl group instead of an ethyl group.

    (3-phenyl-1H-pyrazol-1-yl)acetic acid: Contains a phenyl group at the 3-position, leading to different steric and electronic properties.

    (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid: Features two methyl groups at the 3- and 5-positions, affecting its reactivity and biological activity.

Uniqueness

(3-ethyl-1H-pyrazol-1-yl)acetic acid is unique due to the presence of the ethyl group, which influences its lipophilicity and steric interactions. This structural feature can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties compared to other pyrazole derivatives.

Properties

IUPAC Name

2-(3-ethylpyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-6-3-4-9(8-6)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJJNMWDXIDUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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